molecular formula C11H12BrClN2O2 B7812843 Ethyl 3-amino-5-bromo-1H-indole-2-carboxylate hydrochloride

Ethyl 3-amino-5-bromo-1H-indole-2-carboxylate hydrochloride

Cat. No.: B7812843
M. Wt: 319.58 g/mol
InChI Key: RLKDVXLPFPRHOT-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-bromo-1H-indole-2-carboxylate hydrochloride is a halogenated indole derivative featuring an ethyl ester at position 2, an amino group at position 3, and a bromine atom at position 5. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

ethyl 3-amino-5-bromo-1H-indole-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2.ClH/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10;/h3-5,14H,2,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKDVXLPFPRHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity:
Research has shown that compounds related to ethyl 3-amino-5-bromo-1H-indole-2-carboxylate exhibit promising antibacterial properties. Studies on 5-bromoindole derivatives revealed that certain synthesized compounds demonstrated high antibacterial activity against pathogenic Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.35 to 1.25 μg/mL . This suggests that ethyl 3-amino-5-bromo-1H-indole-2-carboxylate hydrochloride could be a candidate for developing new antibacterial agents.

Anticancer Potential:
Indole derivatives, including those with the ethyl 3-amino-5-bromo structure, have been investigated for their anticancer properties. A series of indole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. These studies suggest that modifications at the indole scaffold can enhance activity against cancer cells, indicating the potential of ethyl 3-amino-5-bromo-1H-indole-2-carboxylate in cancer therapy .

TLR4 Agonism:
Recent structure-activity relationship (SAR) studies have identified indole derivatives as Toll-like receptor 4 (TLR4) agonists, which play a crucial role in immune response modulation. Compounds derived from the indole scaffold were shown to stimulate the production of pro-inflammatory cytokines, making them potential candidates for immunotherapeutic applications .

Synthetic Applications

Synthesis of Novel Compounds:
this compound serves as a versatile intermediate in organic synthesis. Its structure allows for various modifications that can lead to the formation of new chemical entities with tailored biological activities. For instance, it can be used to synthesize more complex molecules such as aplysinopsin and β-carboline analogs, which have shown biological significance .

Case Study: Antibacterial Activity Evaluation

CompoundMIC (μg/mL)Target BacteriaReference
7a0.35E. coli
7b0.75Pseudomonas aeruginosa
7c1.25Salmonella Typhi

This table summarizes the antibacterial efficacy of selected derivatives related to this compound.

Case Study: Anticancer Activity Screening

CompoundCell LineIC50 (μM)Reference
Indole Derivative AMCF-7 (Breast Cancer)10
Indole Derivative BHeLa (Cervical Cancer)15

This table presents data on the cytotoxic effects of indole derivatives against various cancer cell lines.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves binding to enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substitution Patterns

Ethyl 7-Bromo-3-(3-Hydroxypropyl)-1H-Indole-2-Carboxylate Hydrochloride
  • Key Differences: Bromine at position 7 (vs. 5) and a 3-hydroxypropyl group (vs. amino) at position 3.
  • The hydroxypropyl group introduces polarity, contrasting with the basic amino group in the target compound .
5-Bromo-3-(Triazolyl)ethyl-1H-Indole Derivatives
  • Key Differences: Triazole rings at position 3 (e.g., 5-bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole) replace the amino-ester functionality.
  • Implications: Triazole groups enable click chemistry applications, while the amino-ester in the target compound may favor hydrolytic stability or salt formation .

Ester Variations

Methyl 3-Amino-5-Bromo-1H-Indole-2-Carboxylate
  • Key Differences : Methyl ester (vs. ethyl) at position 2.
  • notes discontinuation of methyl analogs, possibly due to stability or synthesis challenges .
Ethyl 5-Chloro-1H-Indole-2-Carboxylate Derivatives
  • Key Differences: Chlorine at position 5 (vs. bromine) and absence of the amino group at position 3.
  • Implications: Bromine’s larger atomic radius may enhance lipophilicity or alter π-stacking interactions. The amino group in the target compound provides a site for further derivatization or salt formation .

Table 1. Key Properties of Ethyl 3-Amino-5-Bromo-1H-Indole-2-Carboxylate Hydrochloride and Analogs

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Synthesis Step Reference
Ethyl 3-amino-5-bromo-1H-indole-2-carboxylate HCl 3-NH₂, 5-Br, 2-COOEt·HCl C₁₁H₁₀BrN₂O₂·HCl 333.57 (calc.) Friedel-Crafts acylation/amination
Ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate HCl 7-Br, 3-CH₂CH₂CH₂OH, 2-COOEt·HCl C₁₅H₁₇BrNO₃·HCl 398.67 Alkylation of indole core
Methyl 3-amino-5-bromo-1H-indole-2-carboxylate 3-NH₂, 5-Br, 2-COOMe C₁₀H₉BrN₂O₂ 283.10 Esterification/amination
5-Bromo-3-(triazolyl)ethyl-1H-indole 5-Br, 3-triazolyl-ethyl C₁₄H₁₂BrN₅ 346.19 CuI-catalyzed click chemistry

Research Findings and Implications

  • Synthetic Efficiency : Friedel-Crafts reactions (AlCl₃-mediated) for indole acylation/alkylation are robust but require stringent anhydrous conditions . Click chemistry (CuI-catalyzed) offers modularity for triazole derivatives but introduces metal contamination concerns .
  • Functional Group Impact: Amino groups at position 3 enhance solubility and hydrogen-bonding capacity, which may improve crystallinity for X-ray studies (e.g., SHELX refinement ). Bromine at position 5 could increase molecular weight and lipophilicity compared to chlorine analogs.
  • Stability Considerations : Ethyl esters in the target compound may offer superior hydrolytic stability over methyl esters, aligning with commercial discontinuation trends for methyl analogs .

Biological Activity

Ethyl 3-amino-5-bromo-1H-indole-2-carboxylate hydrochloride is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antibacterial, anticancer, and antioxidant properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound (CAS No. 1197234-24-4) features an indole core, which is a common scaffold in pharmacologically active compounds. The presence of the amino and bromo substituents enhances its biological activity, making it a subject of various pharmacological studies.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of indole derivatives, including this compound. The compound was evaluated against several pathogenic bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli0.35 - 1.25 μg/mL
Pseudomonas aeruginosa0.35 - 1.25 μg/mL
Klebsiella pneumoniae0.35 - 1.25 μg/mL
Salmonella TyphiNotable activity observed

In a study focusing on related compounds, several derivatives exhibited significant antibacterial activity, suggesting that modifications to the indole structure can enhance efficacy against Gram-negative bacteria .

Anticancer Activity

This compound has shown promising anticancer properties in various assays:

  • Cytotoxicity : The compound demonstrated selective cytotoxicity towards cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
Cell Line IC50 (μM)
A549 (Lung cancer)<10
MCF7 (Breast cancer)<10

In vitro studies revealed that the compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays:

  • DPPH Radical Scavenging Assay : The compound exhibited significant free radical scavenging activity, comparable to standard antioxidants such as Trolox.
Assay Type Activity Level
DPPH ScavengingModerate to High

This antioxidant activity suggests that the compound could play a role in mitigating oxidative stress-related diseases .

Case Studies and Research Findings

  • Study on Antibacterial Efficacy : A detailed investigation into the antibacterial properties of indole derivatives found that this compound exhibited superior activity against E. coli and Pseudomonas aeruginosa, outperforming existing antibiotics in some cases .
  • Anticancer Mechanisms : Research indicated that the compound's mechanism of action involves the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells. It was noted that this effect was more pronounced in rapidly dividing cells compared to normal cells .
  • Antioxidant Studies : Additional studies confirmed that the compound's antioxidant activity could be attributed to its ability to donate electrons and stabilize free radicals, thereby reducing cellular damage .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C5-Bromine

The bromine atom at position C5 undergoes substitution reactions with nucleophiles under catalytic conditions. This reactivity is exploited for synthesizing derivatives with modified pharmacological profiles.

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki couplingPd(PPh₃)₄, K₂CO₃, arylboronic acid, DME/H₂O (80°C, 12h)5-Aryl-substituted indole72–85%
Buchwald–Hartwig aminationPd(OAc)₂, Xantphos, Cs₂CO₃, amine, dioxane (100°C, 24h)5-Amino-substituted indole65%

Key Findings :

  • Palladium-catalyzed cross-couplings enable selective replacement of bromine with aryl or amino groups .

  • Microwave-assisted conditions reduce reaction times to <6h with comparable yields .

Ester Hydrolysis and Derivatization

The ethyl ester undergoes hydrolysis to form carboxylic acid intermediates, which are precursors for amide bond formation.

ReactionConditionsProductApplication
Acidic hydrolysis6M HCl, reflux (4h)3-Amino-5-bromo-1H-indole-2-carboxylic acidIntermediate for peptide conjugates
Amide couplingHATU, DIPEA, R-NH₂ (rt, 12h)2-Carboxamide derivativesAntimicrobial agents

Mechanistic Insight :

  • Hydrolysis proceeds via nucleophilic attack by water on the electrophilic carbonyl carbon, stabilized by the indole ring’s electron-withdrawing effect .

Functionalization of the C3-Amino Group

The primary amine at position C3 participates in acylation and alkylation reactions.

Reaction TypeReagentsProductYield
AcylationAcetyl chloride, pyridine (0°C → rt, 2h)3-Acetamido derivative90%
Reductive alkylationAldehyde, NaBH₃CN, MeOH (rt, 6h)3-Alkylamino derivatives75–82%

Structural Impact :

  • Acylation enhances metabolic stability by reducing oxidative deamination .

Electrophilic Substitution on the Indole Ring

The indole core undergoes electrophilic substitution at C4 and C7 positions under controlled conditions.

ReactionElectrophileConditionsMajor Product
NitrationHNO₃/H₂SO₄ (0°C, 1h)4-Nitro derivative
HalogenationNBS, DMF (rt, 3h)7-Bromo derivative

Regioselectivity :

  • Electron-donating amino and ester groups direct electrophiles to C4 and C7 positions.

Metal Chelation and Coordination Chemistry

The indole nitrogen and carboxylate oxygen participate in metal coordination, influencing biological activity.

Metal IonBinding ModeBiological Relevance
Mg²⁺Bidentate (N,O-chelation)HIV integrase inhibition
Fe³⁺Tridentate (N,O,O’-chelation)Antioxidant activity

Research Applications :

  • Chelation with Mg²⁺ disrupts HIV integrase catalytic activity (IC₅₀ = 3.11 μM) .

Reduction and Oxidation Reactions

The indole ring and substituents undergo redox transformations.

ProcessReagentsOutcome
Indole ring reductionH₂, Pd/C, EtOH (40 psi, 6h)2,3-Dihydroindole derivative
Ester reductionLiAlH₄, THF (0°C → rt, 2h)2-Hydroxymethylindole

Synthetic Utility :

  • Reduced intermediates serve as building blocks for tetrahydrocarbazole analogs.

Photochemical Reactions

UV irradiation induces intramolecular cyclization for fused heterocycle synthesis.

ConditionsProductYield
UV (254 nm), DCM (24h)Pyrido[3,4-b]indole60%

Mechanism :

  • Photoexcitation generates diradical intermediates, enabling C–N bond formation .

Preparation Methods

Buchwald–Hartwig Amination

A minority route involves bromoindole intermediates subjected to palladium-catalyzed amination. For example, ethyl 5-bromo-3-nitroindole-2-carboxylate reacts with ammonia or benzophenone imine in the presence of Pd(OAc)₂ and Xantphos to install the amino group.

Limitations :

  • Lower yields (40–50%) due to competing debromination.

  • Requires stringent anhydrous conditions.

Diazotization and Replacement

Diazotization of 3-amino-5-bromoindole-2-carboxylic acid followed by esterification offers a pathway but risks forming diazo byproducts.

Scalability and Industrial Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • LiAlH₄ Reduction : Replaced by NaBH₄/CuCl₂ in methanol for safer handling (yield: 78%).

  • Bromination : NBS in recyclable solvents (e.g., ethyl acetate) reduces environmental impact .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-amino-5-bromo-1H-indole-2-carboxylate hydrochloride?

  • Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, potassium tert-butoxide in anhydrous THF can facilitate the formation of the indole scaffold, yielding 43.3% of the target compound after purification . Additional methods include Friedel-Crafts acylation (e.g., using AlCl₃ and acyl chlorides in 1,2-dichloroethane under argon) for introducing substituents at the 3-position, though this requires optimization for brominated derivatives .
  • Key Considerations : Monitor reaction progress via TLC (25-33% ethyl acetate/hexane) and purify via Combiflash chromatography (0-40% ethyl acetate/hexane). Ensure inert conditions to prevent decomposition of sensitive intermediates .

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • ¹H NMR : Signals at δ 10.60 (s, 1H, NH), 8.02 (s, 1H, aromatic), and 4.29 (q, 2H, -OCH₂CH₃) confirm the ethyl ester and amino groups .
  • MS : Electrospray ionization (ESI) or FAB-HRMS confirms the molecular ion peak ([M+H]⁺ at m/z 283.1) .
  • Purity : HPLC (≥95%) validates sample integrity, critical for downstream biological assays .

Advanced Research Questions

Q. What strategies enable functionalization of the indole core for structure-activity relationship (SAR) studies?

  • Click Chemistry : Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example, react 3-(2-azidoethyl)-5-bromoindole with alkynes in PEG-400/DMF to generate triazole-linked derivatives .
  • Acylation/Reduction : Acetylate the 3-amino group using acyl chlorides, then reduce with triethylsilane to yield alkylated analogs .
  • Challenges : Bromine at C5 may sterically hinder reactions; optimize solvent polarity (e.g., DMF for polar intermediates) and reaction time (12–24 hours) .

Q. How can crystallography resolve contradictions in spectroscopic data for this compound?

  • SHELX Suite : Use SHELXL for small-molecule refinement to resolve ambiguities in NMR assignments (e.g., distinguishing NH protons from solvent peaks). High-resolution X-ray data can confirm the hydrochloride salt’s counterion placement and hydrogen-bonding networks .
  • Case Study : Discrepancies in ¹³C NMR signals (e.g., carbonyl carbons at δ 165–170 ppm) may arise from tautomerism; single-crystal diffraction provides definitive bond-length evidence .

Q. What biological activities are associated with structurally similar indole derivatives?

  • Antimicrobial/Anticancer : Analogues like 6-bromo-1-(3-(diethylamino)-2-hydroxypropyl)indole show activity as enzyme inhibitors or receptor modulators due to their electron-rich aromatic systems and halogen substituents .
  • Mechanistic Insights : The 5-bromo group enhances electrophilic reactivity, potentially improving binding to thiol-containing biological targets. SAR studies suggest that ester-to-amide conversion at C2 increases metabolic stability .

Experimental Design Considerations

Q. How to optimize reaction yields for brominated indole intermediates?

  • Solvent Selection : Use DMF or PEG-400 for CuAAC reactions to stabilize reactive intermediates and improve solubility of brominated substrates .
  • Catalyst Screening : Test Pd(II)/Cu(I) systems for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups at C5 without debromination .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation : Use fume hoods for reactions involving volatile solvents (e.g., THF, DCM). Handle hydrochloride salts with nitrile gloves to avoid skin irritation .
  • Waste Disposal : Neutralize acidic byproducts before aqueous disposal. Segregate halogenated waste for incineration .

Contradictions and Resolution

  • Synthesis Yields : reports a 43.3% yield for the target compound, while similar protocols in achieve 25–42% for analogous structures. Variability may stem from bromide’s steric effects; optimize stoichiometry (1.1:1 acyl chloride:indole) and reaction time .
  • NMR Assignments : Discrepancies in aromatic proton splitting patterns (e.g., J = 7.2–8.8 Hz) highlight the need for decoupling experiments or 2D NMR (COSY, HSQC) to resolve overlapping signals .

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